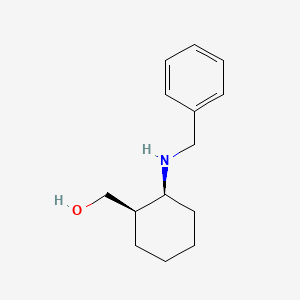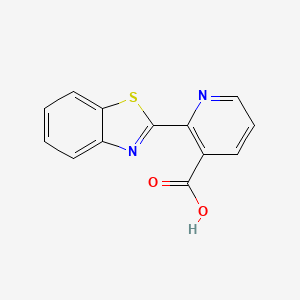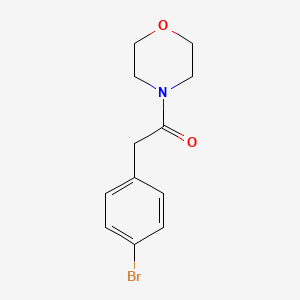
2-(4-溴苯基)-1-吗啉基乙酮
描述
Synthesis Analysis The synthesis of compounds related to 2-(4-Bromophenyl)-1-morpholinoethanone involves multiple synthetic routes, starting from bromobenzene as a key intermediate. One approach includes reacting bromobenzene with 2-aminoethanol to yield 2-anilinoethanol, which undergoes cyclization with chloroacetyl chloride, followed by nitration and reduction, achieving an overall yield of about 32%. Another route involves a series of reactions including nitration, N-arylation, acylation, cyclization, and reduction, with an overall yield of about 47% (Luo Lingyan et al., 2011).
Molecular Structure Analysis For molecular structure analysis, compounds structurally related or leading to 2-(4-Bromophenyl)-1-morpholinoethanone show varied complexity. For example, the crystal structure of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene reveals the morpholine ring adopts a chair conformation, indicating typical structural behaviors of morpholine derivatives (C. Ibiş et al., 2010).
Chemical Reactions and Properties 2-(4-Bromophenyl)-1-morpholinoethanone and its derivatives undergo various chemical reactions, including Crossed-Aldol condensation, which has been utilized to synthesize a series of substituted compounds showing potential antimicrobial activities (S. Balaji et al., 2017). These reactions underline the compound’s reactivity and potential application in synthesizing bioactive molecules.
Physical Properties Analysis The physical properties of morpholine derivatives can be deduced from their synthesis and structural analyses. For instance, the cyclization reactions and the resulting structures indicate these compounds likely possess typical morpholine physical properties, including boiling points, solubility, and stability, which are critical for their application in various fields (Tan Bin, 2011).
Chemical Properties Analysis The chemical properties, such as reactivity with other substances and potential for further chemical modifications, of 2-(4-Bromophenyl)-1-morpholinoethanone derivatives are highlighted by their involvement in synthesis pathways for developing pharmacologically relevant compounds. For instance, their ability to undergo Crossed-Aldol condensation and interact with nucleophiles or electrophiles demonstrates their versatile chemical behavior, which is essential for medicinal chemistry applications (S. Balaji et al., 2017).
科学研究应用
合成和药物化学
2-(4-溴苯基)-1-吗啉基乙酮在药物化学的各种合成途径中起着关键作用。例如,它用于合成4-(4-氨基苯基)-3-吗啉酮,这是抗凝血剂利伐沙班的关键中间体。这种合成涉及多个步骤,包括与溴苯反应、硝化和还原,产率约为32%至47% (Luo Lingyan et al., 2011)。此外,它在Willgerodt-Kindler反应中应用于合成ω-卤代乙酰苯酮衍生物,使用2-溴-1-苯基乙酮作为底物 (Urbain C. Kasséhin等,2014)。
抗菌应用
源自2-(4-溴苯基)-1-吗啉基乙酮的化合物显示出有希望的抗菌活性。一项合成取代(E)-1-(3-溴-4-吗啉基苯基)-3-苯基丙-2-烯-1-酮化合物的研究表明,在使用Kirby-Bauer方法进行筛选时展示了它们的新颖抗菌性能 (S. Balaji et al., 2017)。
材料科学和配位化学
这种化合物在材料科学和配位化学中也具有重要意义。例如,它在合成3,5-二取代吗啉衍生物中发挥作用,这些衍生物在各种化学应用中具有价值 (M. D’hooghe等,2006)。此外,它用于合成喹啉化合物,具有潜在的光物理和生物分子结合性能,突显了它在化学合成中的多功能性 (H. Bonacorso et al., 2018)。
安全和危害
Material safety data sheets (MSDS) would provide information on the compound’s potential hazards, safe handling procedures, and emergency response measures.
未来方向
This would involve discussing potential areas for further research, such as exploring new synthetic routes, studying the compound’s properties in more detail, or investigating its potential applications.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind that is well-documented in the scientific literature, I would be happy to help you find more detailed information.
属性
IUPAC Name |
2-(4-bromophenyl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYPWFXETHVEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358061 | |
| Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Bromophenyl)-1-morpholinoethanone | |
CAS RN |
349428-85-9 | |
| Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

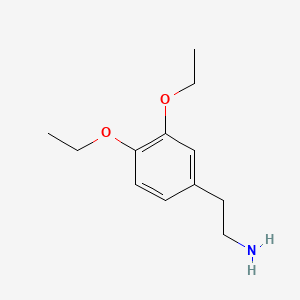
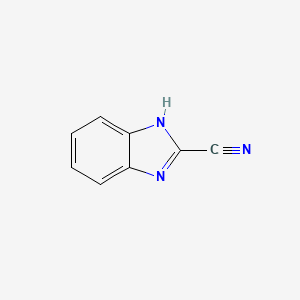
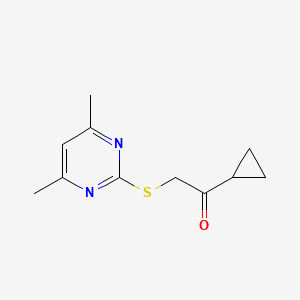


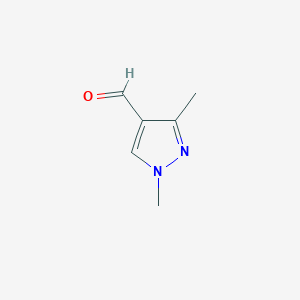
![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

